molecular formula C15H23CuN6O4- B15138804 Copper tripeptide-3

Copper tripeptide-3

Cat. No.: B15138804
M. Wt: 414.93 g/mol
InChI Key: NTHUFERRBBBKHC-LBRAPMIBSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper tripeptide-3, also known as Glycyl-L-histidyl-L-lysine-Cu(II), is a naturally occurring tripeptide that forms a high-affinity complex with copper ions. It was initially isolated from human serum and later found in saliva and urine. This compound has gained significant attention due to its wide range of biological activities, including wound healing, anti-inflammatory properties, and skin regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper tripeptide-3 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide. The peptide is then complexed with copper ions to form the this compound complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

Copper tripeptide-3 exerts its effects through several molecular mechanisms:

    Molecular Targets: The peptide binds to copper ions, forming a complex that can interact with various cellular targets.

    Pathways Involved: this compound activates signaling pathways involved in wound healing, such as the vascular endothelial growth factor (VEGF) pathway.

Comparison with Similar Compounds

Copper tripeptide-3 is unique compared to other similar compounds due to its high affinity for copper ions and its wide range of biological activities. Some similar compounds include:

This compound stands out due to its ability to form stable complexes with copper ions, which enhances its biological activity and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H23CuN6O4-

Molecular Weight

414.93 g/mol

IUPAC Name

copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate

InChI

InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1

InChI Key

NTHUFERRBBBKHC-LBRAPMIBSA-L

Isomeric SMILES

C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2]

Canonical SMILES

CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

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